![molecular formula C14H8ClF3N2O3 B4244770 2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4244770.png)
2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
描述
2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group, a nitro group, and a chloro group attached to a benzamide structure
作用机制
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . They are often incorporated into potential drug molecules, including those used for various diseases and disorders .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can exhibit unique behaviors, leading to several applications in medicines . The compound might interact with its targets, causing changes that result in its pharmacological effects.
Biochemical Pathways
The trifluoromethyl group is known to significantly affect pharmaceutical growth . Therefore, it’s plausible that this compound could influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs . Therefore, it’s likely that this compound has specific ADME properties that impact its bioavailability.
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . Therefore, it’s plausible that this compound could have specific molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly impact the action of pharmaceutical compounds . Therefore, it’s likely that such factors could influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Chlorination: The chloro group can be introduced via chlorination using reagents such as chlorine gas or thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate compound with 4-(trifluoromethyl)aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-amino-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially involving the trifluoromethyl group.
科学研究应用
2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
2-chloro-4-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide: Lacks the chloro group, which can affect its reactivity and applications.
2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide:
Uniqueness
2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-12-7-10(20(22)23)5-6-11(12)13(21)19-9-3-1-8(2-4-9)14(16,17)18/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSXIXRYOTQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-phenyl-6-(2-thienylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4244691.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4244695.png)
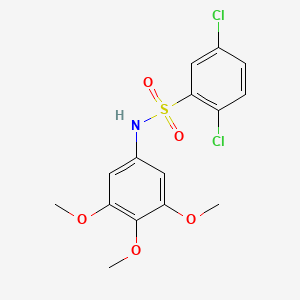
![5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE](/img/structure/B4244709.png)
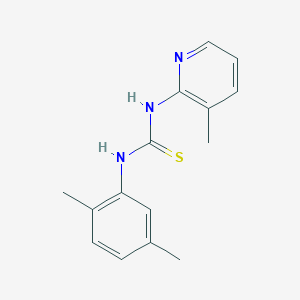
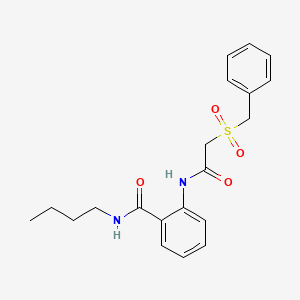
![N-[(2-ethoxy-5-iodophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4244735.png)
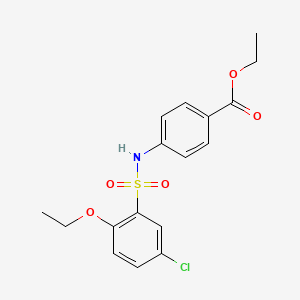
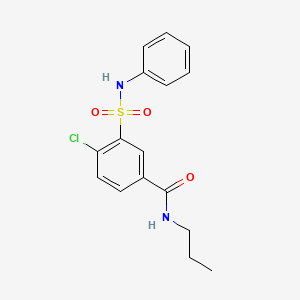
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4244764.png)
![N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4244765.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4244768.png)
![2-{2-[(ethylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4244769.png)
![N~1~-(4-ACETYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4244777.png)
